1-Propyl-1,2,3-benzotriazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

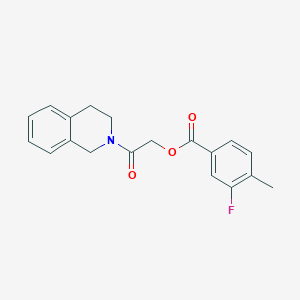

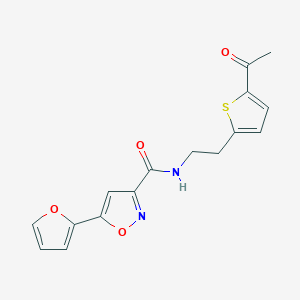

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the CAS Number: 691363-12-9. It has a molecular weight of 205.22 and its IUPAC name is 1-propyl-1H-1,2,3-benzotriazole-5-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H11N3O2 . The InChI code is 1S/C10H11N3O2/c1-2-5-13-9-4-3-7 (10 (14)15)6-8 (9)11-12-13/h3-4,6H,2,5H2,1H3, (H,14,15) .Wissenschaftliche Forschungsanwendungen

Homologation of Carboxylic Acids

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid is involved in chemical reactions that contribute to the homologation of carboxylic acids into their corresponding acid or ester homologues. This process uses 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon in a safe and effective method alternative to traditional reactions like the Arndt-Eistert synthesis. The reaction has been demonstrated on a variety of aryl and alkyl carboxylic acids, highlighting its versatility and efficiency in organic synthesis (Katritzky et al., 2001).

Biotransformation of Benzotriazoles

Benzotriazoles, including derivatives such as this compound, are known for their widespread use as corrosion inhibitors in industrial and domestic applications. Their biotransformation in the environment, particularly in aquatic systems, has been a subject of study to understand degradation pathways. Research has identified several transformation products, including 1H-benzotriazole-5-carboxylic acid, through aerobic biological degradation mechanisms in activated sludge. These findings are crucial for assessing the environmental fate and impact of benzotriazole derivatives (Huntscha et al., 2014).

Supramolecular Chemistry

Research into the cocrystallization of N-donor type compounds with acids has led to the synthesis of new binary molecular cocrystals involving benzotriazole derivatives. These studies are significant for understanding hydrogen-bonding supramolecular architectures and their effects on crystal packing. This area of research contributes to the broader field of crystal engineering and host-guest chemistry, providing insights into the interactions and properties of such cocrystalline structures (Wang et al., 2011).

GPR109b Agonists

In the realm of medicinal chemistry, 1-alkyl-benzotriazole-5-carboxylic acids, including the propyl variant, have been identified as highly selective agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery has therapeutic implications, offering a foundation for developing new drugs targeting this receptor, which is involved in various physiological processes. The specificity of these compounds demonstrates the potential for designing targeted therapies with minimal side effects (Semple et al., 2006).

Eigenschaften

IUPAC Name |

1-propylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-5-13-9-4-3-7(10(14)15)6-8(9)11-12-13/h3-4,6H,2,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDAFVMXCOGHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C(=O)O)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2749721.png)

![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)

![1-allyl-2-imino-10-methyl-3-(piperidine-1-carbonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2749724.png)

![(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749725.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)

![(2S,4R)-N-[[2-(5,5-Dimethoxypentoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2749732.png)

![6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749734.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2749739.png)

![N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide](/img/structure/B2749741.png)